molecular formula C10H15BO2S B3115395 3-(Isobutylthio)phenylboronic acid CAS No. 2096332-10-2

3-(Isobutylthio)phenylboronic acid

Cat. No.: B3115395
CAS No.: 2096332-10-2
M. Wt: 210.11
InChI Key: MDJPTBCKAGBJFD-UHFFFAOYSA-N
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Description

3-(Isobutylthio)phenylboronic acid is an organic compound that belongs to the class of boronic acids. Boronic acids are known for their ability to form reversible covalent bonds with diols, which makes them valuable in various chemical and biological applications. This compound, specifically, has a phenyl ring substituted with an isobutylthio group and a boronic acid functional group, making it unique in its reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Isobutylthio)phenylboronic acid typically involves the introduction of the isobutylthio group to a phenylboronic acid precursor. One common method is through the reaction of phenylboronic acid with isobutylthiol in the presence of a suitable catalyst. The reaction conditions often include a solvent such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This allows for better control over reaction conditions and yields. The use of automated systems and reactors can also enhance the efficiency and consistency of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(Isobutylthio)phenylboronic acid undergoes various types of chemical reactions, including:

    Oxidation: The sulfur atom in the isobutylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The boronic acid group can be reduced to form boranes.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, where the isobutylthio group can be replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Electrophilic reagents like bromine or chloromethane can be used under acidic or basic conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Boranes.

    Substitution: Various substituted phenylboronic acids depending on the electrophile used.

Scientific Research Applications

3-(Isobutylthio)phenylboronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in Suzuki-Miyaura coupling reactions, which are important for forming carbon-carbon bonds in organic synthesis.

    Biology: The compound can be used to study enzyme inhibition, particularly those enzymes that interact with boronic acids.

    Industry: The compound is used in the development of materials with specific properties, such as polymers that can interact with diols.

Mechanism of Action

The mechanism of action of 3-(Isobutylthio)phenylboronic acid involves its ability to form reversible covalent bonds with diols. This interaction is crucial in its role as an enzyme inhibitor, where it can bind to the active site of enzymes that have diol-containing substrates. The boronic acid group interacts with the diol, forming a cyclic ester that inhibits the enzyme’s activity.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: Lacks the isobutylthio group, making it less hydrophobic and less reactive in certain conditions.

    4-Formylphenylboronic acid: Contains a formyl group instead of an isobutylthio group, leading to different reactivity and applications.

    3-Methylphenylboronic acid: Has a methyl group instead of an isobutylthio group, affecting its steric and electronic properties.

Uniqueness

3-(Isobutylthio)phenylboronic acid is unique due to the presence of the isobutylthio group, which imparts distinct hydrophobic and electronic properties. This makes it particularly useful in applications where interaction with hydrophobic environments or specific electronic effects are desired.

Properties

IUPAC Name

[3-(2-methylpropylsulfanyl)phenyl]boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15BO2S/c1-8(2)7-14-10-5-3-4-9(6-10)11(12)13/h3-6,8,12-13H,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDJPTBCKAGBJFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)SCC(C)C)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15BO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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